Festinavir - 634907-30-5

Festinavir

Catalog Number: EVT-263573
CAS Number: 634907-30-5
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Festinavir, also known as Festinavir, is a synthetic nucleoside analog. [, ] Classified as a thymidine analog, Festinavir is structurally similar to stavudine, another nucleoside analog. [, ] Its primary role in scientific research is as an antiviral agent, specifically targeting retroviruses like Human Immunodeficiency Virus (HIV). [, ] Festinavir exhibits potent antiretroviral activity, particularly against HIV-2, and is being investigated for its potential in treating HIV infections. [, , ]

Future Directions
  • Clinical Development for HIV Treatment: Further clinical trials are crucial to fully evaluate the efficacy and safety profile of Festinavir in treating HIV-1 and HIV-2 infections. [, , ]
  • Optimization of Treatment Regimens: Research into optimal dosing strategies, combination therapies with other antiretrovirals, and the potential for long-acting formulations will be essential for maximizing its therapeutic benefit. [, ]
  • Understanding Resistance Mechanisms: Investigating the potential for the emergence of drug resistance to Festinavir and developing strategies to mitigate resistance will be critical for its long-term effectiveness. []

Stavudine (d4T)

  • Compound Description: Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. It is a thymidine analog that acts as a chain terminator of viral DNA synthesis. [, ]
  • Relevance: Stavudine is the parent compound of Festinavir. Festinavir has demonstrated more potent anti-HIV activity than Stavudine. Furthermore, it exhibits lower toxicity, enhanced thymidine kinase substrate properties, greater resistance to chemical and metabolic degradation, and improved activity against the K103N mutation, which is often associated with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). []

Lamivudine (3TC)

  • Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and hepatitis B. [, , ]
  • Relevance: Lamivudine is often used in combination therapies with Festinavir. This combination has shown promise for the treatment of HIV infection. [, ]

Nevirapine (NVP)

  • Compound Description: Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. It binds to reverse transcriptase and blocks RNA-dependent and DNA-dependent DNA polymerase activity, thereby preventing HIV replication. [, , ]
  • Relevance: Nevirapine is frequently used alongside Festinavir in combination therapies. Specifically, pharmaceutical compositions containing Lamivudine, Festinavir, and Nevirapine are being explored as potential treatments for retrovirus-induced diseases, particularly HIV infection. [, ]

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) used in the treatment of HIV and hepatitis B. It is a prodrug that requires intracellular phosphorylation to become active. [, ]
  • Relevance: Tenofovir and Festinavir are both nucleoside reverse transcriptase inhibitors (NRTIs) that target HIV replication. The research highlights the ongoing development of new NRTIs, including Festinavir, to address challenges like drug resistance and toxicity. [, ]

Tenofovir Alafenamide (GS-7340)

  • Compound Description: Tenofovir alafenamide is a prodrug of Tenofovir that achieves higher intracellular concentrations than Tenofovir disoproxil fumarate. []
  • Relevance: Similar to Festinavir, Tenofovir Alafenamide represents the next generation of NRTIs under development, aiming to enhance efficacy and reduce potential side effects in HIV treatment. []

Emtricitabine (FTC)

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) that is structurally similar to Lamivudine. It is used in combination with other antiretroviral drugs for the treatment of HIV. []
  • Relevance: Emtricitabine, like Festinavir, is an NRTI often used in combination regimens for HIV treatment. The mention of Emtricitabine alongside Festinavir underscores the importance of combination therapy and highlights the need for novel NRTIs like Festinavir. []

Cobicistat

  • Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits cytochrome P450 3A4, thereby increasing the plasma concentrations of certain antiretroviral drugs, including Tenofovir alafenamide. []
  • Relevance: The development of new antiretroviral drugs like Festinavir, often administered with pharmacokinetic enhancers like Cobicistat, underscores the ongoing efforts to optimize treatment regimens for HIV, enhancing drug efficacy and potentially reducing dosing frequency. []
  • Compound Description: 4'-Ethynyl-d4T is another name for Festinavir. []

Censavudine

  • Compound Description: Censavudine is another name for Festinavir. []

OBP-601

  • Compound Description: OBP-601 is another name for Festinavir. []
Source and Classification

Censavudine is derived from thymidine and features modifications that enhance its antiviral activity. It was originally developed at Yale University and has undergone various stages of clinical trials, primarily focusing on its efficacy against HIV-1 and HIV-2 strains. The compound is classified under small molecule drugs and specifically targets the reverse transcriptase enzyme, which is vital for viral replication. Its molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4}, and it has a CAS registry number of 634907-30-5 .

Synthesis Analysis

The synthesis of censavudine involves several key steps, starting from renewable resources such as levoglucosenone (LGO), which is derived from cellulose biomass. The synthetic pathway includes:

  1. Formation of Ethynyl Group: The introduction of an ethynyl group at the 4' position of the nucleoside backbone is a critical step, enhancing the compound's binding affinity to the reverse transcriptase enzyme.
  2. Chemical Reactions: The synthesis typically employs various chemical reactions including alkylation and coupling reactions to achieve the desired structural modifications. Specific conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
  3. Final Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate censavudine from by-products .
Molecular Structure Analysis

Censavudine's molecular structure features a modified thymidine backbone with an ethynyl group at the 4' position. This modification is significant as it alters the compound's interaction with reverse transcriptase:

  • Molecular Weight: Approximately 248.238 g/mol.
  • Structural Formula: The compound can be represented in various notations including SMILES and InChI, which provide insights into its chemical structure.
  • 3D Configuration: The spatial arrangement allows for effective binding within the active site of reverse transcriptase, which is crucial for its function as an inhibitor .
Chemical Reactions Analysis

Censavudine participates in several key chemical reactions:

  1. Binding to Reverse Transcriptase: It competes with natural nucleotides for incorporation into the viral DNA strand during reverse transcription.
  2. Phosphorylation: Once inside the cell, censavudine is phosphorylated to its active triphosphate form, which is essential for its mechanism of action.
  3. Inhibition of Viral Replication: The incorporation of censavudine into viral DNA results in chain termination due to the lack of a hydroxyl group at the 3' position, effectively halting further elongation of the DNA strand .
Mechanism of Action

Censavudine acts primarily as an inhibitor of reverse transcriptase:

  • Competitive Inhibition: It competes with deoxythymidine triphosphate for binding to the enzyme.
  • Chain Termination: Upon incorporation into the growing DNA strand, it prevents further nucleotide addition due to its structural modification.
  • Selectivity for HIV-2: Studies indicate that censavudine exhibits greater potency against HIV-2 compared to HIV-1, making it a promising candidate for treating infections caused by both strains .
Physical and Chemical Properties Analysis

Censavudine possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stability studies indicate that it maintains integrity under various storage conditions, although exposure to light should be minimized .
Applications

Censavudine is primarily explored for its potential applications in treating HIV infections:

  1. Clinical Trials: It has been evaluated in Phase 2 clinical trials across multiple countries, focusing on its efficacy and safety profile.
  2. Combination Therapy: Due to its mechanism of action, it may be used in combination with other antiretroviral agents to enhance therapeutic outcomes.
  3. Future Research Directions: Ongoing studies aim to further elucidate its pharmacokinetics, long-term safety profile, and potential resistance patterns among different HIV strains .

Properties

CAS Number

634907-30-5

Product Name

Censavudine

IUPAC Name

1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1

InChI Key

OSYWBJSVKUFFSU-SKDRFNHKSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C

Solubility

Soluble in DMSO, not in water

Synonyms

OBP-601; OBP601; OBP 601; BMS-986001; BMS 986001; BMS986001; festinavir; 4′-Ed4T; Censavudine.

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.